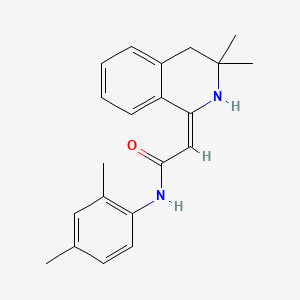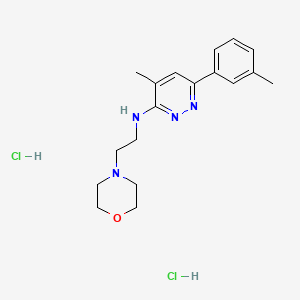
DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride is a chemical compound with the molecular formula C14H21NO2·HCl and a molecular weight of 271.787 g/mol . This compound is a derivative of beta-alanine, where the amino group is substituted with a phenyl group and the carboxyl group is esterified with isopentyl alcohol. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride typically involves the esterification of DL-3-Phenyl-beta-alanine with isopentyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a Lewis acid catalyst.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Hydrolysis: DL-3-Phenyl-beta-alanine and isopentyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, such as carboxylic acids or alcohols.
Scientific Research Applications
DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with receptors and other proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
DL-Phenylalanine t-butyl ester hydrochloride: Similar ester derivative with a t-butyl group instead of an isopentyl group.
DL-3-Phenyl-beta-alanine methyl ester hydrochloride: Another ester derivative with a methyl group.
DL-3-Phenyl-beta-alanine ethyl ester hydrochloride: Ester derivative with an ethyl group.
Uniqueness
DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The isopentyl group provides distinct steric and electronic properties compared to other ester derivatives, making it valuable for specific applications in research and industry .
Properties
CAS No. |
87252-95-7 |
|---|---|
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
3-methylbutyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)8-9-17-14(16)10-13(15)12-6-4-3-5-7-12;/h3-7,11,13H,8-10,15H2,1-2H3;1H |
InChI Key |
YEABVDLUUMXUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


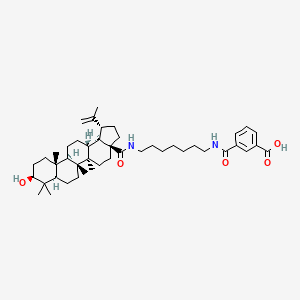
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)
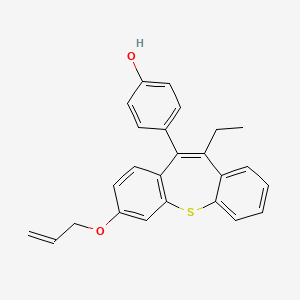
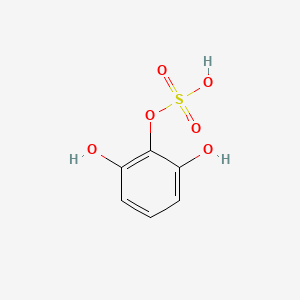
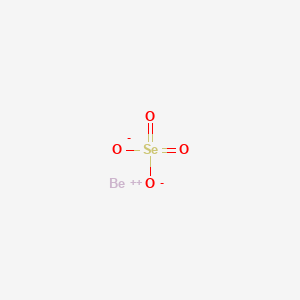
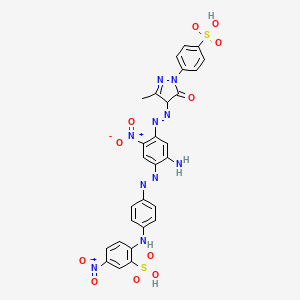
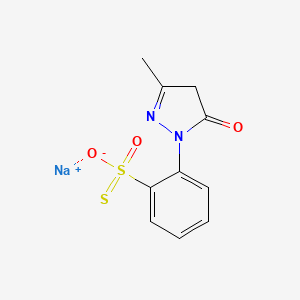
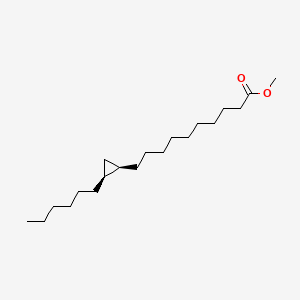
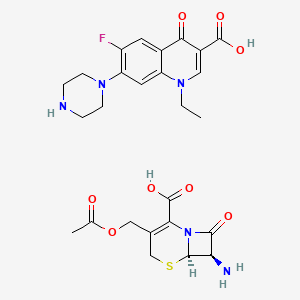
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)


